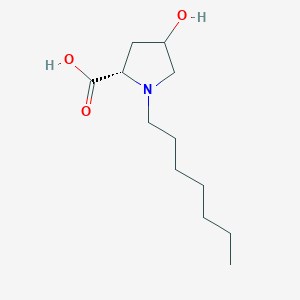

N-Heptyl-Hyp-OH

Description

Significance of Non-Canonical Amino Acids and Their Derivatives in Contemporary Chemical Biology

Non-canonical amino acids (ncAAs) represent a significant expansion of the chemical toolkit available to researchers, moving beyond the 20 standard proteinogenic amino acids. researchgate.netmdpi.com The introduction of ncAAs into peptides and proteins allows for the precise installation of novel chemical functionalities, enabling detailed studies of protein structure and function, the development of new therapeutic agents, and the creation of proteins with enhanced properties. mdpi.comacs.org These unique building blocks can confer resistance to proteolytic degradation, making them valuable as potential protease inhibitors and tools for optimizing enzyme substrates. mdpi.com The applications of ncAAs are vast, spanning in vitro and in vivo studies of enzyme kinetics, molecular interactions, and bioimaging. mdpi.com Furthermore, the development of chemoenzymatic and biosynthetic methods has made a wide array of ncAAs more accessible, fueling their integration into drug discovery and protein biochemistry. mdpi.comoup.com

The Role of N-Alkylation in Modifying Amino Acid and Peptide Architectures

N-alkylation, the introduction of an alkyl group to the nitrogen atom of an amino acid or peptide backbone, is a powerful strategy for modifying the physicochemical properties of these molecules. nih.govresearchgate.net This modification can significantly impact a peptide's conformation, stability, and membrane permeability. nih.govnih.gov For instance, N-methylated analogues of peptides often exhibit improved metabolic stability and oral bioavailability. nih.gov The substitution of a backbone amide can have profound effects on the secondary structure, such as destabilizing helices or β-sheets by reducing the number of available hydrogen bonds. rsc.orgacs.org This effect has been strategically used to increase the solubility and decrease the aggregation of difficult peptide sequences. rsc.org Furthermore, N-alkylation can introduce functional groups for subsequent chemical modifications, expanding the possibilities for creating complex molecular architectures. researchgate.net

Overview of Hydroxyproline (B1673980) (Hyp) as a Versatile Chiral Building Block in Organic Synthesis

Hydroxyproline (Hyp), a hydroxylated derivative of proline, is a widely utilized chiral building block in organic synthesis. caymanchem.comresearchgate.net Its rigid, five-membered ring and the presence of a hydroxyl group make it a valuable starting material for the synthesis of a diverse range of complex molecules, including pharmaceuticals and natural products. researchgate.netpku.edu.cn The stereochemistry of hydroxyproline, with its two chiral centers, allows for the creation of stereoregular polymers and other highly defined three-dimensional structures. pku.edu.cn Traditionally obtained through the hydrolysis of collagen, advancements in biotechnology have enabled its production via fermentation, offering a more sustainable source. researchgate.net The utility of hydroxyproline is demonstrated in its use for synthesizing compounds like kainoid analogs, carbapenem (B1253116) antibiotics, and angiotensin-converting enzyme (ACE) inhibitors. researchgate.net

Detailed Research Findings on N-Heptyl-Hyp-OH

This compound is a specific N-substituted derivative of hydroxyproline. The "N-Heptyl" designation indicates the attachment of a seven-carbon alkyl chain (a heptyl group) to the nitrogen atom of the hydroxyproline ring. "Hyp" is the standard abbreviation for hydroxyproline, and "-OH" signifies the carboxylic acid group.

The synthesis of this compound can be achieved through a chiral resolution process. biosynth.comcymitquimica.com This method involves the enantioselective synthesis of the compound by converting a racemic mixture to an optically active form using a chiral auxiliary, followed by protection and hydrolysis to yield an optically pure product. biosynth.com

Below is a table summarizing the known chemical properties of this compound and its constituent parts.

| Property | Value |

| This compound | |

| Molecular Formula | C₁₂H₂₃NO₃ biosynth.com |

| Molecular Weight | 229.32 g/mol biosynth.com |

| SMILES | CCCCCCCN1CC@@HO biosynth.com |

| Hydroxyproline (Hyp) | |

| Molecular Formula | C₅H₉NO₃ caymanchem.com |

| Molecular Weight | 131.1 g/mol caymanchem.com |

| 1-Heptanol (Source of Heptyl Group) | |

| Molecular Formula | C₇H₁₆O wikipedia.orgnih.gov |

| Molecular Weight | 116.204 g/mol wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

(2S)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-13-9-10(14)8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)/t10?,11-/m0/s1 |

InChI Key |

QWMDYNIEGNYUSY-DTIOYNMSSA-N |

Isomeric SMILES |

CCCCCCCN1CC(C[C@H]1C(=O)O)O |

Canonical SMILES |

CCCCCCCN1CC(CC1C(=O)O)O |

Origin of Product |

United States |

Structural and Conformational Analysis of N Heptyl Hyp Oh and Analogues

Influence of N-Alkylation on Pyrrolidine (B122466) Ring Conformation

The pyrrolidine ring of proline and its analogues is not planar but exists in one of two preferred puckered conformations, termed Cγ-endo (down) and Cγ-exo (up). nih.govnih.gov This puckering is defined by the displacement of the Cγ carbon atom relative to the plane formed by the other four ring atoms. The introduction of an N-alkyl group can significantly influence the equilibrium between these two states.

The preference for an endo or exo pucker in proline derivatives is a delicate balance of steric and stereoelectronic effects. nih.gov In the case of 4-hydroxyproline (B1632879), the stereochemistry at the C4 position is a dominant factor. For instance, (2S,4R)-4-hydroxyproline (Hyp) typically shows a strong preference for the Cγ-exo pucker due to the gauche effect. acs.org Conversely, the (2S,4S) diastereomer (hyp) enforces a Cγ-endo pucker. acs.org

N-alkylation adds another dimension to this conformational preference. The steric bulk of the N-alkyl group can influence the ring pucker to minimize non-bonded interactions. While specific data on N-Heptyl-Hyp-OH is limited, studies on related N-alkylated prolines suggest that the alkyl group can modulate the energetic barrier between the endo and exo states. The interplay between the N-alkyl substituent and the 4-hydroxyl group will ultimately determine the dominant ring conformation. In situations where the N-alkyl group is bulky, it may further stabilize a particular pucker to avoid steric clashes with other parts of the molecule.

| Compound/Condition | Dominant Pucker | Influencing Factors |

| (2S,4R)-4-hydroxyproline (Hyp) | Cγ-exo | Gauche effect of 4-hydroxyl group acs.org |

| (2S,4S)-4-hydroxyproline (hyp) | Cγ-endo | Stereochemistry of 4-hydroxyl group acs.org |

| Proline in α-helices | UP (Exo) | Conformational constraints of the helix nih.gov |

| cis-Proline residues | DOWN (Endo) | Minimization of steric strain nih.gov |

Stereochemical Considerations in this compound Design

The synthesis of this compound involves the creation of multiple stereocenters, making stereochemical control a critical aspect of its design and synthesis. The biological activity of such molecules is often highly dependent on their specific stereoisomeric form.

Synthetic strategies for N-alkylation of amino acids often require careful selection of protecting groups and reaction conditions to avoid racemization at the α-carbon. researchgate.net In the case of hydroxyproline (B1673980) derivatives, the stereochemistry at C4 must also be preserved. The alkylation of 4-hydroxyproline esters can proceed with varying degrees of diastereoselectivity depending on the N-protecting group and the alkylating agent used. researchgate.net For instance, the stereoselectivity of these reactions can be guided by stereoelectronic effects and π-interactions. researchgate.net Ensuring the enantiomeric purity of the final this compound product requires rigorous purification techniques, such as chiral chromatography, and analytical methods to confirm the stereochemical integrity. nih.govnih.gov

N-Alkylation Effects on Amide Bond Geometry in Related Peptidomimetics

When this compound is incorporated into a peptide or peptidomimetic, the N-alkylation significantly influences the geometry of the preceding amide bond.

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in that it has a relatively low energy barrier to cis/trans isomerization compared to other peptide bonds. mdpi.comresearchgate.net This isomerization can be a rate-limiting step in protein folding and can act as a molecular switch in biological processes. mdpi.com

| Factor | Effect on Xaa-Pro Bond | Reason |

| N-Alkylation | Increases preference for trans | Steric hindrance between N-alkyl group and preceding residue in cis form nih.gov |

| Bulky N-substituent (e.g., pivaloyl) | Exclusively trans | Severe steric clash in the cis conformation nih.gov |

| 4S-hydroxylation in hyp | High trans/cis ratio | Transannular hydrogen bond enhances an n→π* interaction stabilizing the trans form acs.org |

Hydrogen Bonding Capabilities and Steric Effects

The molecular architecture of this compound is characterized by a functionalized pyrrolidine ring, which bestows upon it distinct capabilities for forming hydrogen bonds, alongside significant steric attributes that modulate its conformational preferences and intermolecular interactions. The primary functional groups governing these properties are the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the N-heptyl (-C7H15) chain. The interplay between the hydrogen-bonding potential of the polar groups and the steric hindrance from the nonpolar alkyl chain is fundamental to the molecule's behavior.

Hydrogen Bonding Capabilities

This compound possesses multiple sites capable of participating in hydrogen bonding, acting as both hydrogen bond donors and acceptors. This duality allows for the formation of complex intra- and intermolecular networks. The hydroxyl group of the hydroxyproline ring and the carboxylic acid moiety are the primary participants in these interactions.

The oxygen of a hydroxyl group is known to be a potent hydrogen bond acceptor, while the hydrogen atom serves as an effective donor. ias.ac.in Similarly, the carboxylic acid group presents a carbonyl oxygen as a strong acceptor and a hydroxyl hydrogen as a strong donor. These interactions, particularly the nearly linear O-H···O contacts, are significantly strong. researchgate.net In aqueous environments or in the presence of other polar molecules, water can act as a bridge, mediating hydrogen bonds between functional groups that cannot directly interact. ias.ac.inwikipedia.org

The capacity for hydrogen bonding is critical in determining the aggregation state, solubility, and crystal packing of the molecule. The specific geometry of these bonds influences the orientation of molecules relative to one another.

| Functional Group | Potential Role | Description |

|---|---|---|

| Hydroxyl (-OH) | Donor & Acceptor | The hydrogen atom can be donated, and the oxygen's lone pairs can accept a hydrogen bond. This allows for interactions with other Hyp-OH molecules, solvents, or other functional groups. ias.ac.in |

| Carboxylic Acid (-COOH) | Donor & Acceptor | The hydroxyl hydrogen (O-H) is a strong donor, while the carbonyl oxygen (C=O) is a strong acceptor, often leading to the formation of dimeric structures in the solid state or in nonpolar solvents. |

Steric Effects

Steric effects in this compound arise from the spatial arrangement of its atoms and groups, which can either facilitate or hinder certain conformations and intermolecular approaches. The main contributors to its steric profile are the N-heptyl chain and the puckered pyrrolidine ring.

The N-heptyl group, a long and flexible alkyl chain, introduces significant steric bulk. Its presence can sterically shield the polar, hydrogen-bonding functional groups, potentially hindering their accessibility and modulating the strength of intermolecular interactions. nih.govnih.gov This bulky substituent influences the conformational equilibrium of the pyrrolidine ring, a phenomenon where steric and stereoelectronic effects are in constant balance. nih.govresearchgate.net

| Molecular Feature | Source of Steric Hindrance | Potential Consequence |

|---|---|---|

| N-Heptyl Chain | A long, flexible, and bulky alkyl group attached to the ring's nitrogen atom. | Can shield the hydroxyl and carboxyl groups, limiting their accessibility for hydrogen bonding. Introduces significant hydrophobic character and dictates packing in the solid state. nih.gov |

| Pyrrolidine Ring | The non-planar, puckered five-membered ring structure. | The ring's pucker (endo vs. exo) is influenced by a balance of steric and stereoelectronic effects from its substituents, affecting the overall molecular shape and stability. wisc.edunih.gov |

| Substituent Positions | The relative orientation of the hydroxyl, carboxyl, and N-heptyl groups. | Can lead to intramolecular strain or intermolecular clashes, destabilizing certain conformations and favoring others that minimize steric repulsion. wisc.eduwisc.edu |

Computational Chemistry and Molecular Modeling Studies

Theoretical Prediction of Conformational Preferences

Low-temperature HPLC experiments on related N-alkylated amino acid-containing peptides have demonstrated conformational heterogeneity due to cis-trans isomerization around the peptide bond. nih.gov For N-Heptyl-Hyp-OH, similar equilibria are expected to exist, influencing its interaction with biological targets.

Table 1: Predicted Torsional Angle Preferences in this compound (This table is a representative example based on typical values for N-alkylated proline derivatives and is for illustrative purposes.)

| Dihedral Angle | Predicted Stable Conformation(s) |

| ω (Cα-N-C-Cα) | cis and trans |

| φ (N-Cα-C'-N) | -60° to -80° |

| ψ (Cα-C'-N-Cα) | +140° to +160° |

| χ1 (N-Cα-Cβ-Cγ) | Multiple low-energy puckers |

Quantum-Chemical Calculations for Isomeric Differentiation

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in differentiating between isomers of molecules like hydroxyproline (B1673980). nih.gov For this compound, which can exist as multiple stereoisomers (e.g., cis/trans-4-hydroxyproline) and conformational isomers, these calculations can predict distinct energetic and spectroscopic properties for each form.

Studies on hydroxyproline isomers have shown that while protonated forms can be difficult to distinguish spectroscopically, metal cation adduction (e.g., lithiation) can induce significant and measurable differences in their infrared multiple photon dissociation (IRMPD) spectra. ru.nl This is attributed to the formation of different structures, such as charge-solvated (CS) versus salt-bridge (SB) conformers, which have distinct calculated energies. ru.nl These computational approaches can theoretically predict vibrational frequencies and energies for the different isomers of this compound, providing a basis for their experimental identification. ru.nliaea.org

Table 2: Theoretical Energy Differences for Isomeric Forms of Lithiated Hydroxyproline Derivatives (This table is based on data for related hydroxyproline isomers and illustrates the principle of isomeric differentiation.)

| Isomer | Conformation | Relative Energy (kJ/mol) |

| cis-4-Hydroxyproline Derivative | Charge-Solvated (CS) | 0.0 |

| cis-4-Hydroxyproline Derivative | Salt-Bridge (SB) | +40.2 ru.nl |

| trans-4-Hydroxyproline Derivative | Salt-Bridge (SB) | 0.0 |

| trans-4-Hydroxyproline Derivative | Charge-Solvated (CS) | +5.9 ru.nl |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a means to explore the conformational space of this compound in a simulated physiological environment over time. nih.govnih.gov These simulations can reveal the dynamic behavior of the molecule, including the flexibility of the heptyl chain, the puckering of the pyrrolidine (B122466) ring, and the orientation of the hydroxyl group.

Structure-Activity Relationship (SAR) Theoretical Frameworks for N-Alkylated Systems

N-alkylated amino acids are recognized as valuable components in structure-activity relationship (SAR) studies. researchgate.net The introduction of an N-alkyl group, such as the heptyl group in this compound, can profoundly impact biological activity by altering several key properties. ub.edu

Theoretical SAR frameworks for N-alkylated systems consider the following factors:

Hydrophobicity : The heptyl chain significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions with target proteins. nih.gov

Steric Effects : The bulky alkyl group can either promote or hinder binding to a target, depending on the topology of the binding site.

Hydrogen Bonding : The tertiary amine in this compound cannot act as a hydrogen bond donor, which can be a critical change in SAR compared to its non-alkylated counterpart. ub.edu

Studies on various N-alkylated peptides and derivatives have demonstrated that these modifications are a powerful tool for modulating physicochemical and catalytic properties. researchgate.netnih.gov

Predictive Modeling for Hydroxylation Sites in Proline and Derivatives

While this compound is already hydroxylated, the computational models developed for predicting proline hydroxylation are relevant to understanding the enzymatic processes that could lead to its formation or further modification. These in silico methods are crucial because experimental identification of hydroxylation sites can be difficult and time-consuming. nih.govresearchgate.netbiorxiv.org

Predictive models often employ machine learning algorithms, such as support vector machines (SVM) or deep learning models, trained on datasets of known hydroxylated and non-hydroxylated proline residues. mdpi.comresearchgate.net The features used in these models are key to their predictive power and provide insight into the factors governing hydroxylation.

Table 3: Key Features Used in Predictive Models for Proline Hydroxylation

| Feature Category | Description | Relevance to Hydroxylation |

| Sequence Information | Amino acid identity and position relative to the target proline. | The local sequence context is a primary determinant of enzyme recognition. nih.govresearchgate.net |

| Physicochemical Properties | Amino acid indices (AAindex) representing properties like hydrophobicity, charge, and size. | These properties influence the local chemical environment and enzyme-substrate interactions. nih.govresearchgate.net |

| Evolutionary Information | Position-Specific Scoring Matrices (PSSM) showing conservation of amino acids. | Conservation suggests functional importance, and evolutionary patterns can be highly predictive. nih.govmdpi.com |

| Structural Features | Predicted secondary structure, solvent accessibility, and intrinsic disorder. | The structural context of the proline residue affects its accessibility to hydroxylating enzymes. nih.gov |

These predictive frameworks highlight that the amino acids adjacent to the hydroxylation site often have a significant influence on the modification. nih.govresearchgate.net

Role As Building Blocks in Advanced Molecular Architectures

Integration into Peptidomimetics for Conformational Restriction and Stability Studies

N-alkylation, such as the addition of the heptyl group in N-Heptyl-Hyp-OH, is a recognized method for inducing local conformational constraints. magtech.com.cn This modification can disrupt the typical hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets, forcing the peptide into specific, often more rigid, turn-like conformations. This conformational restriction is crucial for improving bioactivity and selectivity by locking the molecule into a shape that is optimal for binding to a biological target. magtech.com.cnslideshare.net Furthermore, the N-heptyl group can enhance the metabolic stability of the peptide by sterically hindering the approach of proteolytic enzymes that would normally cleave the peptide bonds. nih.gov

Exploration of Local Conformational Modifications

The structure of the peptide backbone is defined by a series of torsional angles (Φ, ψ, ω). mdpi.com The incorporation of this compound directly influences these angles. The presence of the N-heptyl group eliminates the amide proton, preventing its participation in hydrogen bonding and restricting the rotation around the Cα-N bond (Φ angle). The rigid pyrrolidine (B122466) ring of the hydroxyproline (B1673980) scaffold itself imposes significant constraints on the backbone.

This leads to several local conformational effects:

Turn Induction : The steric bulk of the N-heptyl group and the cyclic nature of the proline ring favor the formation of β-turns or other non-standard secondary structures.

Puckering of the Pyrrolidine Ring : The five-membered ring of hydroxyproline is not planar and adopts different "puckered" conformations (e.g., C4-endo vs. C4-exo). The nature of the N-substituent and its interactions can influence this puckering, which in turn affects the orientation of the side chain and the peptide backbone. nih.gov

Precursor for Nitrogen Heterocycles and Alkaloid Analogues

Hydroxyproline and its derivatives are valuable chiral building blocks for synthesizing a wide array of nitrogen-containing heterocyclic compounds. csic.es The this compound molecule can serve as a versatile starting material for creating complex structures, including those that mimic natural alkaloids. Alkaloids are a diverse group of naturally occurring compounds, often with significant physiological activity, that are typically derived from amino acids. imperial.ac.ukuzh.chnih.gov

A key synthetic strategy involves the transformation of the hydroxyproline unit. csic.es For instance, the pyrrolidine ring can undergo oxidative cleavage. A radical-induced scission of the C4-C5 bond in a 2-alkyl-4-hydroxyproline derivative can generate a β-amino aldehyde. This intermediate can then participate in a tandem reductive amination-cyclization reaction to yield β-amino-δ-lactams, which are useful as rigid structural motifs in peptides. csic.es Alternatively, elimination of the 4-hydroxy group can produce 2-alkyl-2,5-dihydro-1H-pyrroles, which are precursors to various alkaloid and iminosugar analogues. csic.es The N-heptyl group would be retained throughout these transformations, imparting a lipophilic character to the final heterocyclic product.

Development of Polymers and Foldamers Utilizing this compound Scaffolds

The unique self-assembling properties and defined conformational preferences of this compound make it an attractive monomer for the development of novel polymers and foldamers. Foldamers are sequence-specific oligomers that adopt well-defined, stable secondary structures, similar to proteins. nih.govrsc.org

The incorporation of this compound into a polymer chain would introduce several key features:

Hydrophobicity : The long heptyl chain significantly increases the hydrophobicity of the monomer unit. In aqueous environments, this can drive self-assembly processes, leading to the formation of specific nanostructures like micelles, vesicles, or nanofibers. nih.gov Polypeptides derived from hydroxyproline have been shown to form nanofibers. nih.gov

Chirality : The inherent chirality of the hydroxyproline core can be translated into higher-order helical structures in the resulting polymer or foldamer.

These properties are highly desirable in the design of biomaterials and polymer scaffolds for tissue engineering. nih.govnih.govumich.edu A scaffold made from a polymer containing this compound could provide a mechanically stable and biocompatible framework for cell growth, while the hydrophobic domains could be used for the controlled release of therapeutic agents. mdpi.com

Strategic Incorporation of Functional Groups for Further Derivatization

This compound is a trifunctional molecule, possessing a carboxylic acid, a secondary amine (as part of the pyrrolidine ring, now a tertiary amine due to N-alkylation), and a hydroxyl group. numberanalytics.com Each of these sites can be selectively modified to introduce additional functionalities for further derivatization.

The hydroxyl group is a particularly versatile handle for chemical modification. nih.govresearchgate.net It can be:

Esterified or Etherified : To attach other molecules or modify solubility.

Oxidized : To form a ketone, which can then undergo further reactions.

Replaced : Via nucleophilic substitution reactions to introduce other functional groups like halogens or azides, the latter being useful for "click chemistry" reactions.

The carboxylic acid group is typically used to form amide bonds, linking the monomer into a peptide or polymer chain. However, it can also be reduced to an alcohol or converted into other functional groups prior to polymerization. The strategic incorporation of these reactive handles allows for post-synthesis modification of the final macromolecule, enabling the attachment of reporter tags, cross-linking agents, or bioactive ligands. umich.edunumberanalytics.com

Table 2: Potential Derivatization Sites on this compound

| Functional Group | Potential Reactions | Purpose |

|---|---|---|

| Carboxylic Acid (-COOH) | Amide bond formation, Esterification, Reduction to alcohol | Peptide/polymer backbone formation, Prodrug design, Monomer modification |

| Hydroxyl (-OH) | Esterification, Oxidation, Nucleophilic substitution (e.g., with azides for click chemistry) | Attachment of functional moieties, Creation of new reactive sites, Altering polarity |

| N-Heptyl Group | (Generally unreactive) | Provides a stable hydrophobic domain for controlling self-assembly and solubility. solubilityofthings.comsolubilityofthings.com |

| Pyrrolidine Ring | Ring-opening reactions, Oxidative cleavage | Synthesis of new heterocyclic systems, Creation of linear building blocks. csic.es |

Advanced Analytical Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of N-Heptyl-Hyp-OH, providing insights into its three-dimensional structure and isomeric purity.

Nuclear Magnetic Resonance (NMR) for Conformational and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of proline derivatives and for assessing the purity of synthesized compounds. nist.gov For this compound, ¹H and ¹³C NMR spectroscopy would provide critical information about the molecular structure, including the conformation of the pyrrolidine (B122466) ring and the stereochemistry of the chiral centers.

The N-heptyl group introduces a set of distinct signals in the upfield region of the ¹H NMR spectrum, while the protons of the hydroxyproline (B1673980) ring would appear at characteristic chemical shifts. The coupling constants between these protons can be used to determine the puckering of the five-membered ring, which can exist in various envelope and twist conformations. nih.gov The presence of the N-heptyl group can influence this conformational preference. pku.edu.cn

Quantitative ¹H NMR (qNMR) can be employed for accurate purity determination. nih.govresearchgate.net By integrating the signals of this compound against a certified internal standard, the absolute purity of the compound can be determined with high precision. acs.org Two-dimensional NMR techniques, such as COSY and HSQC, would be used to assign all proton and carbon signals unambiguously.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Hα (Hyp) | 4.25 | dd | J = 8.5, 3.5 |

| Hβ (Hyp) | 2.10, 2.35 | m | |

| Hγ (Hyp) | 4.50 | m | |

| Hδ (Hyp) | 3.20, 3.40 | m | |

| N-CH₂ | 2.85, 3.05 | m | |

| (CH₂)₅ | 1.20-1.60 | m | |

| CH₃ | 0.88 | t | J = 7.0 |

Note: This table presents hypothetical data based on known chemical shifts for hydroxyproline and N-alkylated amino acids.

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Isomer Differentiation

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, coupled with mass spectrometry, is a sophisticated technique for distinguishing between closely related isomers. nih.govru.nl For this compound, this technique could be particularly useful for differentiating between cis and trans isomers of the hydroxyproline ring, as well as other potential stereoisomers.

In an IRMPD experiment, mass-selected ions of the compound are irradiated with an infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to fragmentation. nih.gov The resulting fragmentation pattern is characteristic of the ion's structure. By comparing the experimental IRMPD spectrum with theoretical spectra calculated for different possible isomers, the specific isomeric form can be identified. ru.nl This method has been successfully applied to differentiate hydroxyproline isomers. nih.gov

Mass Spectrometry (MS) for Identification and Sequence Analysis in Peptides

Mass spectrometry (MS) is a cornerstone technique for the identification of molecules and, when incorporated into peptides, for sequence analysis. nih.gov For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition by providing a highly accurate mass measurement.

When this compound is part of a peptide, tandem mass spectrometry (MS/MS) is employed for sequencing. metwarebio.combiognosys.com The peptide is fragmented in the mass spectrometer, and the resulting fragment ions provide information about the amino acid sequence. massey.ac.nz The presence of the this compound residue would be identified by a characteristic mass shift in the fragment ions. The fragmentation pattern can also help to pinpoint the location of this modified amino acid within the peptide chain. The lipophilic heptyl group may influence the fragmentation behavior of the peptide. nih.gov

Table 2: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Monoisotopic Mass | 229.1678 u |

| Nominal Mass | 229 u |

| Common Adducts [M+H]⁺ | 230.1751 u |

| [M+Na]⁺ |

Note: These values are calculated based on the chemical formula of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. nih.gov

A successful crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. researchgate.net This would unambiguously establish the stereochemistry of the chiral centers and the puckering of the pyrrolidine ring. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxyl groups, which are crucial for understanding the solid-state properties of the compound. While obtaining suitable crystals can be a challenge, the structural information gained is unparalleled. bibliotekanauki.pl

Chromatographic Methods for Purification and Purity Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for both the purification and the purity analysis of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of amino acids and their derivatives. liberty.edunih.gov For this compound, reversed-phase HPLC would likely be the method of choice, where the separation is based on the compound's hydrophobicity. The N-heptyl group significantly increases the hydrophobicity compared to native hydroxyproline, leading to longer retention times on a C18 column. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram. Chiral HPLC, using a chiral stationary phase, could be employed to separate enantiomers if a racemic mixture is present. researchgate.net

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds. dtic.mil Amino acids themselves are not volatile, so derivatization is necessary prior to GC analysis. For this compound, the carboxyl and hydroxyl groups would need to be converted to more volatile esters or silyl (B83357) ethers. nih.govnih.gov Once derivatized, GC can provide excellent separation and sensitive detection, often coupled with mass spectrometry (GC-MS) for definitive identification of the compound and any impurities. acs.org

Future Research Directions and Unexplored Potential in Academic Discovery

Development of Novel Stereoselective Synthetic Pathways for N-Alkyl Amino Acids

The synthesis of N-alkyl amino acids with high stereochemical purity is a significant area of research, as these compounds are valuable chiral building blocks. nih.gov Traditional methods for N-alkylation often involve harsh conditions or the use of stoichiometric reagents, which can lead to racemization and the formation of by-products. nih.gov Consequently, there is a growing need for novel, sustainable, and stereoselective synthetic routes.

Recent advancements have focused on catalytic methods that offer high selectivity and efficiency. One promising approach is the direct N-alkylation of unprotected α-amino acids with alcohols, which produces water as the only byproduct. nih.gov This method has been successfully applied to a variety of α-amino acids, including proline, with excellent retention of optical purity. nih.gov Another innovative strategy involves the rhodium-catalyzed asymmetric N-alkylation of indoles with diazoacetates, a reaction facilitated by the cooperative catalysis of rhodium complexes and phosphoric acids. thieme-connect.com

For the synthesis of N-Heptyl-Hyp-OH specifically, a common strategy would involve the N-alkylation of a protected hydroxyproline (B1673980) derivative followed by deprotection. For instance, (2S,4R)-4-hydroxyproline can be reacted with a heptyl-containing electrophile. rsc.org The stereochemistry of the starting hydroxyproline is crucial for the final product's configuration. The development of dynamic kinetic resolution processes, often catalyzed by enzymes like lipases, presents a powerful tool for producing enantiomerically pure N-alkyl amino acids from racemic starting materials. researchgate.netacs.org These biocatalytic methods are advantageous due to their high selectivity and milder reaction conditions. researchgate.net

Table 1: Comparison of Synthetic Methodologies for N-Alkyl Amino Acids

| Method | Description | Advantages | Disadvantages | Potential for this compound |

| Reductive Amination | Reaction of an amino acid with an aldehyde or ketone in the presence of a reducing agent. | Wide substrate scope. | Can lead to over-alkylation; requires stoichiometric reductants. | Feasible with heptanal (B48729) and hydroxyproline. |

| Nucleophilic Substitution | Reaction of an amino acid with an alkyl halide. | Straightforward procedure. | Potential for racemization; formation of salt by-products. | Possible with 1-bromoheptane (B155011) and hydroxyproline. |

| Catalytic N-Alkylation with Alcohols | Direct reaction of an amino acid with an alcohol catalyzed by a transition metal complex. nih.gov | Atom-economical; produces water as the only by-product. nih.gov | Requires specific catalysts. | Highly promising for a green synthesis approach. |

| Biocatalytic Dynamic Kinetic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture, while the other enantiomer is racemized in situ. researchgate.netacs.org | High enantioselectivity; mild reaction conditions. researchgate.net | Substrate-specific; may require optimization of enzyme and reaction conditions. | Excellent for obtaining high enantiopurity. |

| Photoredox Catalysis | Utilizes visible light to promote radical addition to imines, enabling the synthesis of unnatural amino acids. rsc.org | Mild reaction conditions; can utilize ubiquitous carboxylic acids as radical precursors. rsc.org | May require specific photocatalysts and additives. | An emerging and powerful method for creating diverse derivatives. |

Investigation of this compound in Supramolecular Chemistry and Self-Assembly

The amphiphilic nature of this compound, with its hydrophobic heptyl tail and hydrophilic hydroxyproline head, makes it a prime candidate for studies in supramolecular chemistry. Amphiphilic molecules can spontaneously self-assemble in aqueous solutions to form a variety of ordered nanostructures, such as micelles, vesicles, fibers, and gels. rsc.orgrsc.orgmit.edu These self-assembled materials have potential applications in drug delivery, tissue engineering, and nanotechnology. rsc.org

The self-assembly process is driven by a delicate balance of non-covalent interactions, including hydrophobic interactions between the alkyl chains and hydrogen bonding involving the carboxylic acid and hydroxyl groups of the hydroxyproline head. rsc.orgnih.gov The specific morphology of the resulting nanostructures can be influenced by factors such as concentration, pH, temperature, and the presence of salts. mit.edu

The study of N-alkylated amino acids has shown that the length and nature of the alkyl chain, as well as the structure of the amino acid headgroup, play a crucial role in determining the self-assembly behavior. mdpi.com For instance, N-acylated amino acids have been shown to form diverse structures, from vesicles to helical ropes, depending on their concentration. mdpi.com The introduction of the rigid pyrrolidine (B122466) ring of hydroxyproline in this compound is expected to influence the packing and geometry of the self-assembled structures.

Computational Design of Advanced Materials Utilizing this compound Scaffolds

Computational modeling and simulation are increasingly powerful tools for understanding and predicting the behavior of molecules and materials at the atomic level. acs.org Molecular dynamics (MD) simulations, for example, can be used to study the self-assembly processes of amphiphilic molecules like this compound, providing insights into the formation and stability of different nanostructures. rsc.orgresearchgate.netmdpi.com

By simulating the interactions between this compound molecules and with the surrounding solvent, researchers can predict how changes in the molecular structure, such as altering the length of the alkyl chain or modifying the hydroxyproline headgroup, will affect the self-assembly process. acs.org This predictive capability can accelerate the design of new materials with desired properties. For instance, computational studies can help in designing this compound-based hydrogels with specific mechanical strengths or release profiles for drug delivery applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound, which is particularly relevant for its potential use in catalysis. frontiersin.org These computational approaches can elucidate reaction mechanisms and predict the catalytic activity of this compound derivatives, guiding the experimental design of more efficient catalysts. frontiersin.org

Table 2: Computational Methods in the Study of this compound

| Computational Method | Application | Insights Gained |

| Molecular Dynamics (MD) Simulations | Studying the self-assembly of this compound in solution. rsc.orgresearchgate.netmdpi.com | Predicting the morphology of nanostructures (micelles, vesicles, etc.); understanding the role of non-covalent interactions. acs.org |

| Density Functional Theory (DFT) | Investigating the electronic properties and reactivity of this compound. frontiersin.org | Elucidating reaction mechanisms in catalysis; predicting catalytic activity. frontiersin.org |

| Coarse-Grained (CG) Simulations | Simulating large-scale self-assembly over longer timescales. acs.org | Observing the formation of large aggregates and the long-term stability of nanostructures. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions or catalytic processes involving this compound with high accuracy. | Detailed understanding of transition states and reaction pathways in a complex environment. |

Exploration of this compound in Catalysis and Biocatalysis Systems

Proline and its derivatives have emerged as highly effective organocatalysts for a wide range of asymmetric reactions, including aldol (B89426) and Mannich reactions. rsc.org The catalytic activity stems from the ability of the secondary amine to form an enamine intermediate with carbonyl compounds. The hydroxyl group in hydroxyproline can be further functionalized to tune the catalyst's properties. rsc.org

The introduction of an N-heptyl group in this compound can significantly impact its catalytic performance. The hydrophobic alkyl chain can enhance the solubility of the catalyst in non-polar organic solvents or create micellar environments in aqueous media, which can accelerate reaction rates and influence stereoselectivity. nih.gov Derivatives of 4-hydroxyproline (B1632879) with hydrophobic substituents have been shown to be effective catalysts for aldol reactions in water, exhibiting high diastereoselectivity and enantioselectivity. nih.govnih.gov

Furthermore, N-alkyl amino acids can serve as chiral ligands in metal-catalyzed reactions. nih.gov The this compound scaffold could be used to create novel ligands for asymmetric catalysis, where the heptyl group could influence the catalyst's solubility and stability, while the chiral hydroxyproline core directs the stereochemical outcome of the reaction. The potential for this compound and its derivatives in biocatalysis is also an exciting area, for instance, by incorporating them into artificial enzymes or using them to modify existing ones.

Q & A

Q. How should researchers address ethical concerns in animal studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.